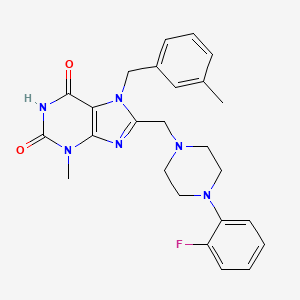

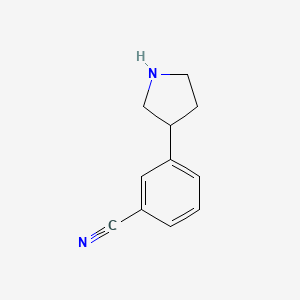

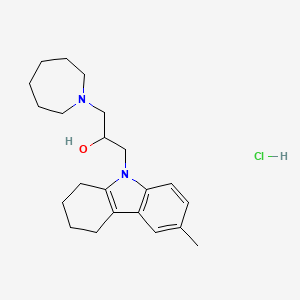

![molecular formula C20H20N4O2S B2872453 2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 898612-06-1](/img/structure/B2872453.png)

2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, a six-membered ring containing three nitrogen atoms and three carbon atoms, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group could potentially participate in reactions involving the donation of a proton (acidic reactions), while the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the hydroxy group and the acetamide group could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthetic Pathways and Derivative Formation The synthesis of derivatives and the exploration of nucleophilic replacement reactions of sulphonate esters have been a significant area of research. For example, Ali and Richardson (1969) discussed the synthesis of derivatives of 2,3,4,6-tetra-amino-2,3,4,6-tetradeoxy-D-glucose, emphasizing the synthetic routes involving displacement reactions of sulphonate esters. This research underlines the chemical's role in the synthesis of complex sugar derivatives, demonstrating its utility in creating bioactive molecules with potential applications in various fields including medicinal chemistry and materials science (Ali & Richardson, 1969).

Biological Screening and Fingerprint Applications Another study by Khan et al. (2019) showcased the biological screening of benzyl and sulfonyl derivatives for antibacterial, antifungal, and anthelmintic activity, along with their use in fingerprint analysis. This research highlights the compound's potential in developing new antimicrobial agents and its application in forensic science for detecting latent fingerprints on various surfaces (Khan et al., 2019).

Heterocycle Synthesis The creation of heterocycles, such as 1-amino-1,3,5-triazine-2,4,6-triones, through cyclic transformation of derivatives has been another focus. Chau et al. (1997) demonstrated the transformation of 1,3,4-oxadiazol-2(3H)-ones into triazine derivatives, offering insights into methods for synthesizing structurally complex and functionally diverse heterocycles (Chau, Malanda, & Milcent, 1997).

Corrosion Inhibition Hu et al. (2016) investigated the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. This study not only expands the chemical's application in industrial settings but also contributes to the development of more effective and environmentally friendly corrosion inhibitors (Hu et al., 2016).

Antimicrobial and Larvicidal Activities Research by Kumara et al. (2015) on novel triazinone derivatives, prepared by condensing specific core structures with various phenyl acetic acids, evaluated their growth inhibition against bacterial and fungal pathogens as well as their mosquito larvicidal activity. This highlights the compound's potential in contributing to public health through the development of new antimicrobial and insecticidal agents (Kumara et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-8-9-16(14(2)10-13)21-18(25)12-27-20-22-19(26)17(23-24-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNPQKPFLZSCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

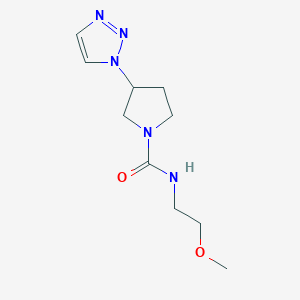

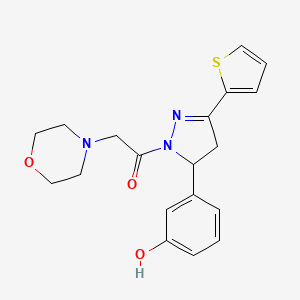

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)

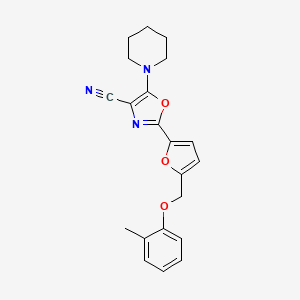

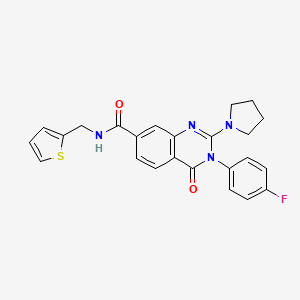

![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2872382.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2872389.png)

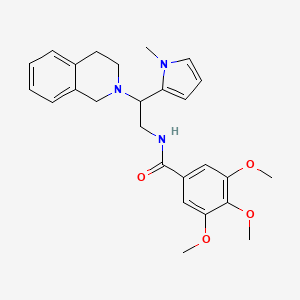

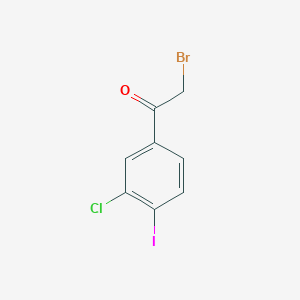

![8-(4-fluorophenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2872390.png)